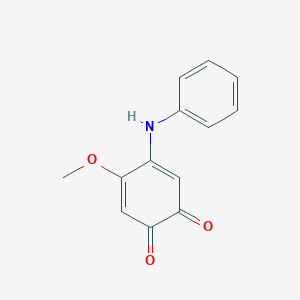
1-(4-Methylbenzene-1-sulfonyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylbenzene-1-sulfonyl)naphthalene is an organic compound that features a naphthalene ring substituted with a 4-methylbenzene-1-sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzene-1-sulfonyl)naphthalene typically involves the sulfonylation of naphthalene with 4-methylbenzene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-(4-Methylbenzene-1-sulfonyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
Nitration: Formation of nitro derivatives of the naphthalene ring.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of additional sulfonylated products.
科学研究应用
1-(4-Methylbenzene-1-sulfonyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)naphthalene involves its interaction with molecular targets through its sulfonyl and aromatic groups. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
相似化合物的比较
1-(4-Methylbenzene-1-sulfonyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(4-Methylbenzene-1-sulfonyl)anthracene: Similar structure but with an anthracene ring.
4-Methylbenzene-1-sulfonyl chloride: The sulfonylating agent used in the synthesis of the compound.
Uniqueness: 1-(4-Methylbenzene-1-sulfonyl)naphthalene is unique due to the presence of both a naphthalene ring and a sulfonyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
13249-99-5 |
|---|---|
分子式 |
C17H14O2S |
分子量 |
282.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C17H14O2S/c1-13-9-11-15(12-10-13)20(18,19)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |
InChI 键 |
RMQDOUFFCRQDMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



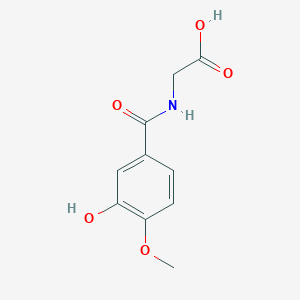
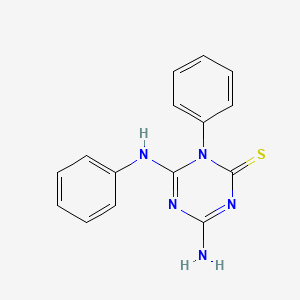


![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
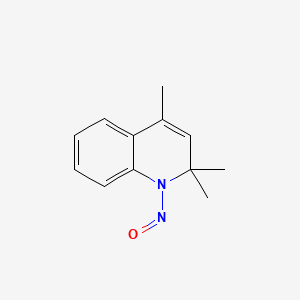
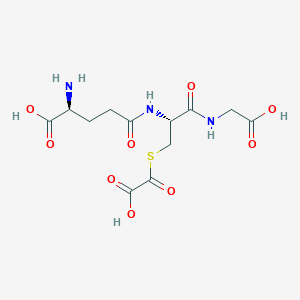
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
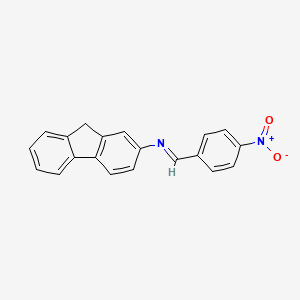
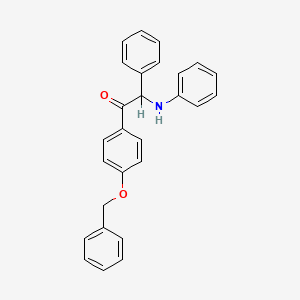

![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
